molecular formula C12H8Cl2O3S B2913175 3-(2-chlorophenoxy)benzenesulfonyl Chloride CAS No. 474947-79-0

3-(2-chlorophenoxy)benzenesulfonyl Chloride

Cat. No. B2913175
CAS RN: 474947-79-0
M. Wt: 303.15
InChI Key: HRYLDYJKZNFPRY-UHFFFAOYSA-N
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Description

3-(2-chlorophenoxy)benzenesulfonyl chloride , also known by its CAS number 474947-79-0 , is an organosulfur compound. It has the chemical formula C₁₂H₈Cl₂O₃S . This colorless, viscous oil dissolves in organic solvents and reacts with compounds containing reactive N-H and O-H bonds. Its primary applications involve the preparation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively .


Synthesis Analysis

The synthesis of 3-(2-chlorophenoxy)benzenesulfonyl chloride involves introducing a sulfonyl chloride group onto a chlorophenoxybenzene scaffold. Specific synthetic routes may vary, but a common approach includes reacting the corresponding phenol with chlorosulfonic acid or sulfur trioxide to form the sulfonyl chloride moiety. The chlorophenoxy group provides the desired substitution pattern .


Molecular Structure Analysis

The molecular structure of 3-(2-chlorophenoxy)benzenesulfonyl chloride consists of a benzene ring with a sulfonyl chloride group (SO₂Cl) attached at one position and a chlorophenoxy group (2-chlorophenoxy) at another position. The arrangement of atoms and bonds within the molecule determines its reactivity and properties .


Physical And Chemical Properties Analysis

  • Storage : Inert atmosphere, 2-8°C .

Scientific Research Applications

Chemical Synthesis and Potential Applications

  • Synthesis of Sulfonyl Derivatives : Sulfonyl chlorides, including 3-(2-chlorophenoxy)benzenesulfonyl chloride, are utilized in the synthesis of various derivatives through reactions with nucleophilic reagents. These derivatives are explored for potential applications in herbicides due to their chemical properties. The synthesis process involves the conversion of dichlorophenols to substituted benzenesulfonyl chlorides, demonstrating the compound's utility in generating novel chemical entities with potential agrochemical applications (Cremlyn & Cronje, 1979).

  • Material Science : The compound has been a focal point in the synthesis and structural analysis of sterically hindered sulfonyl chlorides. These efforts aim to understand the molecular and electronic structures, which are crucial for the development of materials with specific chemical and physical properties. For example, the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers provides insights into their steric effects and potential applications in designing materials with unique properties (Rublova et al., 2017).

  • Organic Synthesis : Its application extends to the domain of organic synthesis, where sulfonyl chlorides serve as key intermediates. The compound under discussion is part of a broader class of sulfonyl chlorides used in various organic reactions, including the synthesis of sulfonylhydrazides, which are potent inhibitors in medicinal chemistry, indicating the compound's significance in synthesizing biologically active molecules (Cheng et al., 2014).

Safety and Hazards

  • Safety Information : Handle with care due to its corrosive properties .

Mechanism of Action

Target of Action

The primary target of 3-(2-chlorophenoxy)benzenesulfonyl Chloride is the benzylic position of aromatic compounds . The benzylic position is a carbon atom that is directly attached to an aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule or ion that donates an electron pair) replaces a group of atoms in another molecule . The reaction can occur via two pathways: SN1 or SN2 . For 1° benzylic halides, the reaction typically occurs via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .

Biochemical Pathways

The compound affects the sulfonation pathway . In this pathway, the compound reacts with chlorosulfonic acid to produce benzenesulfonic acid and HCl . The benzenesulfonic acid then reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .

Result of Action

The result of the compound’s action is the production of benzenesulfonyl chloride . This compound is a useful reagent in organic synthesis, where it is used as a sulfonylating agent .

Action Environment

The action of 3-(2-chlorophenoxy)benzenesulfonyl Chloride can be influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction can be affected by the concentration of the nucleophile and the temperature . Additionally, the presence of other substances that can act as nucleophiles or electrophiles can also influence the reaction .

properties

IUPAC Name

3-(2-chlorophenoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3S/c13-11-6-1-2-7-12(11)17-9-4-3-5-10(8-9)18(14,15)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYLDYJKZNFPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenoxy)benzenesulfonyl Chloride

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